SR9009

Description

Properties

IUPAC Name |

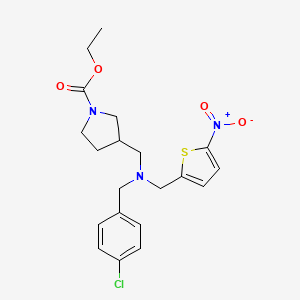

ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJJNHOIVCGAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045515 | |

| Record name | SR9009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379686-30-2 | |

| Record name | Ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR-9009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-9009 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SR9009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-9009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DCA09N30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SR9009's Mechanism of Action in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which the synthetic Rev-Erb agonist, SR9009, exerts its effects on skeletal muscle. This compound has garnered significant attention in metabolic research for its ability to enhance metabolic fitness, largely by modulating the expression of genes controlling lipid and glucose metabolism and by increasing mitochondrial biogenesis. This guide synthesizes key findings, presents quantitative data, details experimental methodologies, and illustrates the core signaling pathways involved.

Core Mechanism: Targeting the Nuclear Receptor Rev-Erb

This compound is a synthetic agonist of the Rev-Erb nuclear receptors, specifically Rev-Erbα and Rev-Erbβ. These proteins are critical components of the circadian clock and act as transcriptional repressors. By binding to the ligand-binding pocket of Rev-Erb, this compound enhances this repressive activity. In skeletal muscle, Rev-Erbα is the predominantly expressed isoform and its activation by this compound is the primary event initiating a cascade of metabolic changes.

The core action of this compound involves the recruitment of a corepressor complex, which typically includes the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb target genes. This action leads to chromatin condensation and subsequent repression of gene transcription. Many of the genes regulated by Rev-Erb are involved in lipid and glucose metabolism, as well as adipogenesis.

Caption: this compound binds to Rev-Erbα, enhancing recruitment of the NCoR/HDAC3 corepressor complex to repress target gene transcription.

Impact on Skeletal Muscle Metabolism and Function

The activation of Rev-Erb by this compound in skeletal muscle leads to profound physiological changes, most notably an increase in mitochondrial content and a corresponding improvement in metabolic efficiency and endurance.

Mitochondrial Biogenesis and Autophagy

This compound treatment has been shown to increase the number of mitochondria in skeletal muscle cells. While Rev-Erbα is a known repressor, this effect is thought to be mediated through the repression of autophagy-related genes. Specifically, this compound administration leads to a decrease in the expression of genes such as Park2 (Parkin) and Ulk1, which are key regulators of mitophagy (the selective degradation of mitochondria by autophagy). This reduction in mitochondrial turnover, coupled with basal biogenesis rates, results in a net increase in mitochondrial density.

Furthermore, this compound has been observed to suppress the expression of the Srebf1 gene, which encodes the Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor in lipogenesis. This contributes to a metabolic shift away from lipid storage and towards lipid oxidation.

Caption: this compound-mediated Rev-Erbα activation represses autophagy genes, leading to increased mitochondrial content and enhanced endurance.

Enhanced Exercise Capacity

A primary functional outcome of this compound administration is a significant enhancement in exercise endurance. In animal models, mice treated with this compound demonstrated marked improvements in both running time and distance compared to control groups. This effect is a direct consequence of the increased mitochondrial density in skeletal muscle, which provides a greater capacity for oxidative metabolism and energy production during sustained physical activity.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound as reported in foundational studies.

Table 1: Effect of this compound on Exercise Endurance in Mice

| Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Running Time | Vehicle Control | Baseline | |

| This compound (100 mg/kg) | ~60% increase vs. control | ||

| Running Distance | Vehicle Control | Baseline |

| | this compound (100 mg/kg) | ~50% increase vs. control | |

Table 2: Effect of this compound on Gene Expression in Mouse Skeletal Muscle (Soleus)

| Gene Target | Treatment Group | Fold Change vs. Control | Reference |

|---|---|---|---|

| Ulk1 | This compound | ~0.6 (Repression) | |

| Srebf-1c | This compound | ~0.2 (Repression) | |

| Lpin1 | This compound | ~0.4 (Repression) | |

| Ppard (PPAR-delta) | This compound | ~2.0 (Induction) |

| Pgc-1a (Ppargc1a) | this compound | No significant change | |

Table 3: Effect of this compound on Mitochondrial Content in C2C12 Myotubes

| Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Mitochondrial DNA | Vehicle Control | Baseline |

| | this compound (10 µM) | ~1.5-fold increase vs. control | |

Key Experimental Protocols

The following methodologies are representative of the key experiments used to elucidate the mechanism of action of this compound.

In Vivo this compound Administration and Endurance Testing

-

Animal Model: Male C57BL/6J mice, typically 8-12 weeks of age.

-

Acclimatization: Mice are acclimatized to the laboratory environment and treadmill apparatus for several days prior to the experiment.

-

Compound Formulation: this compound is formulated for intraperitoneal (i.p.) injection. A common vehicle is a solution of 10% DMSO, 40% PEG300, and 50% sterile water.

-

Dosing Regimen: Mice are administered this compound (e.g., 100 mg/kg body weight) or vehicle control via i.p. injection once daily for a period of 7-14 days.

-

Treadmill Endurance Test:

-

On the final day of treatment, mice are subjected to a treadmill endurance test approximately 2-4 hours post-injection.

-

The treadmill is set at a constant speed (e.g., 10-12 meters/minute) and a fixed incline (e.g., 10 degrees).

-

Exhaustion is defined as the point at which the mouse remains on the electric shock grid at the rear of the treadmill for a continuous period (e.g., 5 seconds).

-

Total running time and distance are recorded for each mouse.

-

-

Tissue Collection: Following the endurance test, mice are euthanized, and skeletal muscles (e.g., soleus, gastrocnemius) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent molecular analysis (qPCR, Western blot).

Caption: A typical experimental workflow for assessing the in vivo effects of this compound on exercise endurance in mice.

In Vitro Analysis in C2C12 Myotubes

-

Cell Culture: Murine C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: To induce differentiation into myotubes, confluent myoblasts are switched to a differentiation medium (DMEM with 2% horse serum) for 4-6 days.

-

This compound Treatment: Differentiated myotubes are treated with this compound (e.g., 1-10 µM final concentration) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).

-

Mitochondrial DNA Quantification:

-

Total DNA is extracted from the treated myotubes using a commercial DNA extraction kit.

-

Quantitative PCR (qPCR) is performed using primers specific for a mitochondrial-encoded gene (e.g., mt-Nd1) and a nuclear-encoded gene (e.g., Hk2).

-

The relative amount of mitochondrial DNA to nuclear DNA is calculated using the ΔΔCt method, providing a measure of mitochondrial content.

-

-

Gene Expression Analysis:

-

Total RNA is extracted from treated myotubes.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using primers for target genes (e.g., Ulk1, Ppard) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Conclusion

This compound acts as a potent Rev-Erb agonist in skeletal muscle, initiating a cascade of transcriptional changes that culminate in increased mitochondrial content and enhanced metabolic function. Its primary mechanism involves the Rev-Erb-mediated repression of genes involved in lipid synthesis and autophagy. This leads to a net accumulation of mitochondria and a shift towards oxidative metabolism, which translates to significant improvements in physical endurance. The data and protocols summarized herein provide a foundational guide for researchers and professionals in the field of metabolic drug discovery.

Exploring the Neuroprotective Effects of SR9009 In Vivo: A Technical Guide

Executive Summary

SR9009, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, has emerged as a promising candidate for neuroprotection in various models of neurological disease. As a key regulator of circadian rhythm and metabolism, REV-ERB activation by this compound influences critical cellular pathways involved in inflammation, oxidative stress, and cell survival. This technical guide synthesizes the current in vivo evidence for this compound's neuroprotective capabilities, focusing on preclinical studies in ischemic stroke and Parkinson's disease models. We provide a detailed overview of its mechanism of action, comprehensive summaries of quantitative outcomes, and detailed experimental protocols to facilitate future research and development in this area.

Introduction: this compound and the REV-ERB Axis

The circadian clock, an endogenous 24-hour oscillator, governs a vast array of physiological processes, including neurobehavioral functions, metabolism, and inflammatory responses.[1][2] Disruptions in these rhythms are increasingly linked to a higher susceptibility to neurological disorders like ischemic stroke and Parkinson's disease (PD).[1][3]

At the core of the molecular clock are transcription-translation feedback loops involving key proteins. REV-ERBα (also known as NR1D1) is a nuclear receptor and a crucial component of this machinery, acting primarily as a transcriptional repressor of core clock genes such as Bmal1 and Clock.[1][4] Beyond its role in circadian regulation, REV-ERBα is deeply involved in modulating inflammatory and metabolic pathways.[1][5]

This compound is a potent and specific synthetic agonist for REV-ERBα/β.[6] It is highly fat-soluble and capable of crossing the blood-brain barrier, making it a viable tool for investigating the role of REV-ERB in the central nervous system (CNS).[2] In vivo studies have demonstrated that pharmacological activation of REV-ERB by this compound can ameliorate tissue damage in various disease models by suppressing inflammation and oxidative stress. This guide focuses on its specific application and effects in in vivo models of neurodegeneration.

Mechanism of Neuroprotection

The neuroprotective effects of this compound are multifactorial, primarily revolving around the suppression of neuroinflammation and the reduction of oxidative stress. Evidence points to the modulation of at least two critical signaling pathways: the Nrf2 antioxidant response and the NLRP3 inflammasome pathway.

Attenuation of Oxidative Stress via the Nrf2 Pathway

In a mouse model of cerebral ischemia, this compound demonstrated significant neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and promotes the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]

This compound treatment was shown to enhance the expression of Nrf2 and its downstream targets, HO-1 and NQO1, following ischemic injury.[1][2] This leads to a significant increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) and a decrease in the lipid peroxidation marker malondialdehyde (MDA).[1][2][5]

Inhibition of Neuroinflammation via the NLRP3 Inflammasome

In a mouse model of Parkinson's disease, this compound was found to attenuate neuroinflammation by inhibiting the activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome in microglia.[3] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

This compound treatment effectively reversed the MPTP-induced increase in key components of the inflammasome, including NLRP3, ASC, and cleaved caspase-1.[3] This, in turn, reduced the production of IL-1β and IL-18.[3] Furthermore, this compound was observed to suppress the activation of NF-κB, a key transcription factor upstream of NLRP3, and promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3]

The diagram below illustrates the proposed signaling pathways through which this compound exerts its neuroprotective effects.

Caption: Proposed signaling pathways for this compound-mediated neuroprotection.

Quantitative Data from In Vivo Studies

The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from studies on ischemic stroke and Parkinson's disease.

Ischemic Stroke Model (MCAO)

Table 1: Effects of this compound on Neurological Deficits and Infarct Volume

| Parameter | MCAO + Vehicle | MCAO + this compound (50 mg/kg) | Significance | Reference |

|---|---|---|---|---|

| Neurological Deficit Score | 3.5 ± 0.2 | 2.1 ± 0.3 | p < 0.01 | [1][7] |

| Infarct Volume (%) | 45.2 ± 3.1 | 25.6 ± 2.8 | p < 0.01 | [2][7] |

| Rotarod Latency (s) | 85.3 ± 10.2 | 155.7 ± 15.1 | p < 0.01 |[1][7] |

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers

| Marker | MCAO + Vehicle | MCAO + this compound (50 mg/kg) | Significance | Reference |

|---|---|---|---|---|

| Inflammatory (mRNA) | ||||

| TNF-α (relative expression) | ~7.5 fold increase | ~3.5 fold increase | p < 0.01 | [1][7] |

| IL-1β (relative expression) | ~8.0 fold increase | ~4.0 fold increase | p < 0.01 | [1][7] |

| iNOS (relative expression) | ~6.0 fold increase | ~2.5 fold increase | p < 0.01 | [1][7] |

| Oxidative Stress (Serum) | ||||

| SOD Activity (U/ml) | 98.5 ± 5.1 | 125.4 ± 6.2 | p < 0.01 | [2][7] |

| MDA Content (nmol/ml) | 12.3 ± 0.8 | 8.1 ± 0.6 | p < 0.01 | [2][7] |

| GSH-PX Activity (U/ml) | 210.5 ± 12.3 | 285.7 ± 15.8 | p < 0.05 |[2][7] |

Data are presented as mean ± SEM. Fold increases are relative to the sham control group.

Parkinson's Disease Model (MPTP)

Table 3: Effects of this compound on Motor Function

| Behavioral Test | MPTP + Vehicle | MPTP + this compound (100 mg/kg) | Significance | Reference |

|---|---|---|---|---|

| Pole Test (Time to turn, s) | 12.5 ± 1.1 | 8.2 ± 0.9 | p < 0.05 | [3] |

| Balance Beam Test (Time, s) | 15.8 ± 1.3 | 10.5 ± 1.2 | p < 0.05 | [3] |

| Rotarod Latency (s) | 75.4 ± 8.9 | 130.1 ± 11.5 | p < 0.01 |[3] |

Table 4: Effects of this compound on Dopaminergic Neuron Survival and Neuroinflammation

| Parameter | MPTP + Vehicle | MPTP + this compound (100 mg/kg) | Significance | Reference |

|---|---|---|---|---|

| TH+ Neurons (Substantia Nigra) | ~45% of control | ~75% of control | p < 0.05 | [3] |

| Inflammatory Markers (Protein) | ||||

| p-NF-κB p65 (relative density) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |

| NLRP3 (relative density) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |

| Cleaved Caspase-1 (relative density) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |

| Inflammatory Cytokines (mRNA) | ||||

| IL-1β (relative expression) | Significant Increase | Significantly Reduced | p < 0.05 | [3] |

| IL-18 (relative expression) | Significant Increase | Significantly Reduced | p < 0.05 |[3] |

Data are presented as mean ± SEM. Increases/decreases are relative to the control or MPTP + Vehicle group as appropriate.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for advancing research. The following sections provide protocols for key in vivo experiments cited in this guide.

Animal Models

-

Transient Focal Cerebral Ischemia (MCAO) Model :

-

Animals : Adult male C57BL/6J mice (8-10 weeks old) are used.[2]

-

Anesthesia : Mice are anesthetized with isoflurane (3-4% for induction, 1.5-2% for maintenance).

-

Procedure : A midline cervical incision is made. The right common carotid artery (CCA) and external carotid artery (ECA) are isolated and ligated. A 6-0 nylon monofilament suture with a silicon-coated tip is inserted through the ECA into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion/Reperfusion : The suture remains in place for 1 hour, after which it is withdrawn to allow for reperfusion.[2][5] Sham-operated animals undergo the same procedure without suture insertion.

-

Confirmation : Cerebral blood flow is monitored using a laser Doppler flowmeter to confirm successful occlusion (>70% reduction) and reperfusion.

-

-

MPTP Model of Parkinson's Disease :

-

Animals : Adult male C57BL/6J mice (8-10 weeks old) are used.[3]

-

Toxin Preparation : 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl is dissolved in sterile saline.

-

Administration : Mice receive intraperitoneal (i.p.) injections of MPTP (30 mg/kg) once daily for 5 consecutive days to induce a subacute model of PD.[8] Control animals receive saline injections.

-

This compound Administration

-

Preparation : For in vivo use, this compound is typically dissolved in a vehicle solution such as 5% DMSO, 10% Cremophor EL, and 85% PBS.[4]

-

Dosage :

-

Timing : Injections are often timed according to the circadian cycle (Zeitgeber time, ZT). For instance, administration at ZT6 (mid-day) corresponds to the peak expression of REV-ERBα in the brain.[1]

Behavioral Assessments

-

Neurological Deficit Scoring (Stroke) : A 5-point scale is used to assess motor deficits 24 hours after MCAO: 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[2]

-

Rotarod Test (Motor Coordination) : Mice are placed on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). The latency to fall is recorded. Mice are trained for 2-3 days prior to the test.[1][3]

-

Pole Test (Motor Coordination/Bradykinesia) : Mice are placed head-up on top of a vertical wooden pole. The time taken to turn downwards and descend to the floor is recorded.[3]

Histological and Molecular Analysis

-

Infarct Volume Measurement (TTC Staining) : 24 hours post-MCAO, brains are harvested, sectioned into 2 mm coronal slices, and incubated in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes. Healthy tissue stains red, while the infarcted area remains white. The infarct volume is quantified using image analysis software.[2]

-

Immunohistochemistry (Neuron Count) : Brains are fixed, sectioned, and stained with antibodies against neuronal markers like Tyrosine Hydroxylase (TH) for dopaminergic neurons. The number of positive cells is counted in specific regions (e.g., substantia nigra) using a microscope.[3]

-

Western Blot : Protein lysates from brain tissue are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Nrf2, HO-1, NLRP3, p-NF-κB) and a loading control (e.g., β-actin).[1][2]

-

Quantitative PCR (qPCR) : RNA is extracted from brain tissue, reverse-transcribed to cDNA, and used for real-time PCR with primers specific for target genes (e.g., Tnf-α, Il-1β, Nrf2).[1][2]

Experimental Workflow Visualization

A clear experimental workflow is essential for study design and interpretation. The following diagram outlines a typical workflow for an in vivo neuroprotection study using this compound.

Caption: A generalized experimental workflow for testing this compound in vivo.

Discussion and Future Directions

The in vivo data strongly support the neuroprotective potential of this compound in models of both acute (ischemic stroke) and progressive (Parkinson's disease) neurodegeneration.[1][3] Its ability to simultaneously curb inflammation and oxidative stress by modulating the Nrf2 and NLRP3 inflammasome pathways makes it an attractive therapeutic candidate.[1][2][3]

However, several considerations remain for its translation to the clinic:

-

Pharmacokinetics and Pharmacodynamics (PK/PD) : While this compound can cross the blood-brain barrier, its poor bioavailability and short half-life in vivo are significant hurdles. Further studies are needed to optimize dosing regimens and explore novel delivery systems to improve its PK/PD profile.

-

REV-ERB-Independent Effects : Some studies have noted that this compound may have biological effects that are independent of REV-ERB activation.[9][10] Future research should employ REV-ERBα/β knockout models to definitively parse the on-target versus off-target effects contributing to neuroprotection.

-

Chronopharmacology : The efficacy of this compound can be time-of-day dependent, aligning with the circadian expression of its target, REV-ERB.[11] Optimizing the administration time could significantly enhance its therapeutic benefit.

-

Long-term Safety : The current studies focus on acute or sub-acute administration. The long-term safety profile of chronic this compound treatment needs to be thoroughly evaluated.

Conclusion

This compound demonstrates robust neuroprotective effects in vivo by activating the REV-ERB nuclear receptors, leading to the suppression of key pathological drivers like neuroinflammation and oxidative stress. Its efficacy in preclinical models of ischemic stroke and Parkinson's disease highlights the therapeutic potential of modulating the circadian clock machinery to treat neurological disorders. While challenges related to its pharmacokinetic properties remain, the compelling preclinical data warrant further investigation and development of this compound or next-generation REV-ERB agonists for the treatment of neurodegenerative diseases.

References

- 1. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 3. The circadian clock protein Rev-erbα provides neuroprotection and attenuates neuroinflammation against Parkinson’s disease via the microglial NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rev-erbα agonist this compound protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdsabstracts.org [mdsabstracts.org]

- 9. rapamycin.news [rapamycin.news]

- 10. Identification of a small molecule this compound that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time of day dependent reduction in stroke infarct volume by the Reverb agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

SR9009 in Oncology Research: A Technical Guide to a Circadian-Modulating Antitumor Agent

Executive Summary: The disruption of circadian rhythms is an emerging hallmark of cancer, presenting novel therapeutic opportunities. SR9009, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, core components of the circadian clock, has demonstrated significant potential as an anti-cancer agent. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential in oncology. Preclinical studies reveal that this compound selectively induces apoptosis in cancer cells across various tumor types, including glioblastoma, small-cell lung cancer, and multiple myeloma, while sparing normal cells.[1] Its primary mechanisms of action involve the REV-ERB-dependent inhibition of crucial cellular processes hijacked by tumors, namely autophagy and de novo lipogenesis.[1][2] This guide summarizes key quantitative data from preclinical studies, details experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows to support further investigation by researchers and drug development professionals.

Introduction: The Circadian Clock and Cancer

The circadian clock is an intrinsic timekeeping mechanism that governs daily rhythms in a vast array of physiological processes, including cell proliferation, metabolism, and DNA damage response.[1] These fundamental processes are often dysregulated in cancer. REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that function as essential components of the circadian clock machinery, acting primarily as transcriptional repressors.[1][3] They play a critical role in integrating the body's metabolic and circadian pathways. Growing evidence suggests that disruption of the circadian clock is linked to an increased risk of cancer, leading to the hypothesis that pharmacological modulation of its core components could be a viable anti-cancer strategy.[4]

This compound: A Synthetic REV-ERB Agonist

This compound is a synthetic small molecule identified as a potent and specific agonist of REV-ERBα and REV-ERBβ.[3] By binding to the REV-ERB receptors, this compound enhances their repressive activity on target gene transcription.[3] This modulation affects the expression of genes involved in the control of metabolism and proliferation, making this compound a valuable tool for studying the role of the circadian clock in health and disease.[4] Its ability to cross the blood-brain barrier has also made it a candidate for investigation in brain tumors.[5]

Mechanism of Action in Oncology

This compound exerts its anti-cancer effects through a multi-faceted mechanism that primarily targets tumor metabolism and survival pathways. The activation of REV-ERBs by this compound leads to the transcriptional repression of genes essential for cancer cell survival, culminating in apoptosis.

REV-ERB-Dependent Inhibition of Autophagy and Lipogenesis

A critical aspect of this compound's antitumor activity is its ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive metabolic stress.[1][5]

-

Autophagy Inhibition: this compound treatment leads to a reduction in the number of autophagosomes and the accumulation of p62, a protein degraded by autophagy.[1][5] Mechanistically, REV-ERBα, when activated by this compound, can directly bind to the promoter of the core autophagy gene Atg5 and suppress its expression.[3][6] It has also been shown to inhibit BECN1.[2] This inhibition of autophagy precedes the induction of apoptosis.[1]

-

De Novo Lipogenesis Inhibition: Cancer cells often exhibit increased de novo lipogenesis to support rapid proliferation. This compound has been shown to repress this pathway by downregulating the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1).[2]

Induction of Apoptosis

The impairment of cancer cell viability following this compound treatment is a direct result of apoptosis induction.[1] This is evidenced by the detection of cleaved Caspase 3 and Poly (ADP-ribose) polymerase (PARP), as well as positive results in TUNEL assays.[1][3] The apoptotic response is observed across a range of cancer cell lines with different oncogenic drivers (e.g., H-RAS, BRAF, PIK3CA) and persists even in the absence of the p53 tumor suppressor and under hypoxic conditions.[1]

Potential REV-ERB-Independent Pathways

While the majority of studies highlight a REV-ERB-dependent mechanism, some evidence suggests that this compound may have off-target or REV-ERB-independent effects. One study demonstrated that this compound can inhibit the growth of a lethal prostate cancer subtype by modulating the LXRα/FOXM1 pathway, and this effect could not be rescued by the knockdown of REV-ERBs.[7][8] Another report, using REV-ERBα/β double-knockout cells, found that this compound could still affect cell proliferation and metabolism, suggesting that some of its biological effects may not be exclusively mediated through REV-ERB agonism.[9][10] These findings underscore the importance of using genetic knockout models to validate on-target effects.

Preclinical Efficacy of this compound in Oncology

The antitumor properties of this compound have been evaluated in numerous in vitro and in vivo models, demonstrating broad efficacy.

In Vitro Studies

This compound is selectively cytotoxic to a wide range of cancer cell lines while exhibiting minimal to no toxicity in normal cells at comparable concentrations.[1] The compound effectively reduces cell viability and proliferation in a dose-dependent manner.

Table 1: Summary of In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Concentration Range | Reference |

|---|---|---|---|---|

| Glioblastoma | T98G, BTICs | Reduced cell viability, affected cell cycle progression. | 10-40 µM | [1][4] |

| Small-Cell Lung Cancer | H69, H446 (chemosensitive)H69AR, H446DDP (chemoresistant) | Dose-dependent cytotoxicity in both sensitive and resistant lines; induced apoptosis. | 5-20 µM | [3] |

| Multiple Myeloma | U266, RPMI8226 | Decreased cell viability and proliferation; induced apoptosis. IC50: 22.10 µM (U266), 29.35 µM (RPMI8226). | 10-40 µM | [2] |

| Breast Cancer | MCF7, T47D | Reduced autophagosomes, induced apoptosis. | 20 µM | [1] |

| Colon Cancer | HCT116 | Reduced cell viability, induced apoptosis. | 20 µM | [1] |

| Prostate Cancer | 22RV1 | Inhibited colony formation, migration, and cell cycle; promoted apoptosis. | Not specified |[8] |

In Vivo Studies

In vivo studies using xenograft models have corroborated the in vitro findings, showing that systemic administration of this compound can significantly inhibit tumor growth and improve survival.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|---|

| Glioblastoma | Mouse orthotopic xenograft | Not specified | Reduced tumor growth, triggered apoptosis, and significantly improved survival. | [1] |

| Small-Cell Lung Cancer | Nude mice subcutaneous xenograft | 50 mg/kg, intraperitoneally, every two days. | Marked tumor growth inhibition in both chemosensitive and chemoresistant models. | [3] |

| Multiple Myeloma | NOD/SCID mice xenograft | Twice daily intraperitoneal injection for 1 week. | Slowed tumor growth and increased median survival from 18 to 20 days (this compound alone) and to 27 days (with bortezomib). | [2] |

| Prostate Cancer | 22RV1 xenograft model | Not specified | Restrained tumor growth and inhibited FOXM1 expression. |[8] |

Key Experimental Methodologies

The following protocols are synthesized from methodologies reported in key studies investigating this compound.

In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

Method: Cancer cells are seeded in 96-well plates (1x10³ to 1x10⁴ cells/well) and allowed to adhere overnight. Cells are then treated with this compound (dissolved in DMSO) at various concentrations (e.g., 2.5 µM to 40 µM) or vehicle control for 24, 48, or 72 hours.[11]

-

Readout: Viability is assessed using colorimetric assays such as MTT, WST-1, or CCK8, which measure metabolic activity.[1][2][11] Absorbance is read on a microplate reader.

-

-

Apoptosis Assays:

-

Immunofluorescence for Cleaved Caspase 3: Cells are treated with this compound for 48-72 hours, fixed, permeabilized, and incubated with a primary antibody against cleaved Caspase 3, followed by a fluorescent secondary antibody. Nuclei are counterstained with DAPI.[3]

-

TUNEL Assay: This assay detects DNA fragmentation. After treatment, cells are fixed and permeabilized, then incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.[3]

-

Flow Cytometry: Apoptosis can be quantified by staining cells with Annexin V and Propidium Iodide (PI) followed by analysis on a flow cytometer.[2]

-

In Vivo Xenograft Models

-

Model Establishment:

-

Cell Lines: Human cancer cell lines (e.g., SCLC, MM) are cultured and harvested.

-

Implantation: A suspension of 1x10⁶ to 5x10⁶ cells in a solution like Matrigel or PBS is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³) before treatment begins. Tumor volume is measured regularly with calipers using the formula: V = (length × width²)/2.[3]

-

-

Treatment Protocol:

-

Administration: this compound is typically dissolved in a vehicle suitable for in vivo use and administered via intraperitoneal (i.p.) injection.[2][3]

-

Dosing: A common regimen is 50 mg/kg administered once every two days.[3] Animal body weight and general health should be monitored throughout the study.[12]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).[13]

-

Molecular Biology Techniques

-

Western Blotting:

-

Purpose: To measure the protein levels of key markers of apoptosis (Cleaved Caspase 3, PARP), autophagy (LC3B, p62), and lipogenesis (FASN, SCD1).[2][3]

-

Method: Cells or homogenized tumor tissues are lysed to extract proteins. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies for chemiluminescent detection.[13]

-

-

Chromatin Immunoprecipitation (ChIP) Assay:

-

Purpose: To determine if a protein of interest (e.g., REV-ERBα) directly binds to a specific DNA region (e.g., the Atg5 promoter).[3]

-

Method: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR.[3]

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound research in oncology.

Caption: this compound activates REV-ERBα/β, leading to transcriptional repression of key autophagy and lipogenesis genes.

Caption: Standard experimental workflow for evaluating this compound efficacy in a mouse xenograft model.

References

- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Circadian Clock REV-ERBs Agonist this compound Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]

- 3. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. Chemotherapeutic Effect of this compound, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Rev-Erb Agonists on Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which Rev-Erb agonists modulate inflammatory pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the core signaling pathways, quantitative data from key studies, and explicit experimental protocols.

Executive Summary

Nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are critical components of the circadian clock machinery that have emerged as significant regulators of inflammatory responses. As ligand-dependent transcriptional repressors, their activation by synthetic agonists presents a promising therapeutic strategy for a multitude of inflammatory diseases. This guide delineates the molecular mechanisms through which Rev-Erb agonists exert their anti-inflammatory effects, primarily through the repression of key pro-inflammatory signaling cascades, including the NF-κB and NLRP3 inflammasome pathways. Quantitative data from various studies are presented to substantiate these effects, alongside detailed experimental methodologies to facilitate the replication and further investigation of these findings.

Core Mechanism of Rev-Erb Agonist Action

Rev-Erbα and Rev-Erbβ function as transcriptional repressors by binding to Rev-Erb response elements (ROREs) in the promoter regions of their target genes. In their basal state, they recruit the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to mediate chromatin condensation and repress gene transcription. The binding of a synthetic agonist, such as SR9009, SR9011, GSK4112, or STL1267, stabilizes this repressive complex, thereby enhancing the transcriptional repression of target genes. Many of these target genes are key players in inflammatory processes.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Rev-Erb agonists have been demonstrated to potently suppress NF-κB signaling. This is achieved through multiple mechanisms, including the direct transcriptional repression of NF-κB pathway components and the inhibition of the nuclear translocation of the p65 subunit.

Pharmacological activation of Rev-Erbα by agonists like GSK4112 and this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the nuclear translocation of the active p65/p50 heterodimer, thereby blocking the transcription of NF-κB target genes.[1]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory diseases. Rev-Erb has been identified as a direct transcriptional repressor of the Nlrp3 gene.[2]

Activation of Rev-Erb with agonists like this compound and STL1267 has been shown to significantly suppress the expression of NLRP3, as well as the downstream cytokines IL-1β and IL-18, in response to inflammatory stimuli such as LPS.[2][3] This direct repression of the central inflammasome component highlights a key mechanism by which Rev-Erb agonists exert their potent anti-inflammatory effects.

Quantitative Data on the Effects of Rev-Erb Agonists

The following tables summarize quantitative data from various studies on the effects of Rev-Erb agonists on the expression and secretion of key inflammatory mediators.

Table 1: Effect of Rev-Erb Agonists on Pro-inflammatory Cytokine and Inflammasome Component Gene Expression

| Agonist | Concentration | Cell Type | Stimulant | Target Gene | Fold Change / % Inhibition | Reference |

| This compound | 10 µM | Human HMC3 microglia | LPS | NLRP3 | Significant suppression | [2][4] |

| This compound | 10 µM | Human HMC3 microglia | LPS | IL-1β | Significant suppression | [2][4] |

| This compound | 10 µM | Human HMC3 microglia | LPS | IL-18 | Significant suppression | [2][4] |

| STL1267 | 10 µM | Human HMC3 microglia | LPS | NLRP3 | Significant suppression | [2][4] |

| STL1267 | 10 µM | Human HMC3 microglia | LPS | IL-1β | Significant suppression | [2][4] |

| STL1267 | 10 µM | Human HMC3 microglia | LPS | IL-18 | Significant suppression | [2][4] |

| SR9011 | 5 µM | Primary rat microglia | TNFα | Tnfα | Attenuated expression | [5][6] |

| SR9011 | 5 µM | Primary rat microglia | TNFα | Il6 | Attenuated expression | [5][6] |

| SR9011 | 5 µM | Primary rat microglia | TNFα | Il1β | Attenuated expression | [5][6] |

| GSK4112 | 10 µM | Mouse Raw264.7 macrophages | LPS | Nlrp3 | Significant reduction | [7] |

| GSK4112 | 10 µM | Mouse Raw264.7 macrophages | LPS | IL-1β | Significant reduction | [7] |

Table 2: Effect of Rev-Erb Agonists on Pro-inflammatory Cytokine Secretion

| Agonist | Concentration | Cell Type | Stimulant | Cytokine | % Inhibition / Fold Reduction | Reference |

| This compound | 10 µM | Human HMC3 microglia | LPS | IL-1β | Significantly suppressed secretion | [2][4] |

| STL1267 | 10 µM | Human HMC3 microglia | LPS | IL-1β | Reduced to levels of non-stimulated cells | [2][4] |

| This compound | 10 µM | Differentiated THP-1 cells | LPS | IL-1β | Significantly reduced secretion | [4] |

| STL1267 | 10 µM | Differentiated THP-1 cells | LPS | IL-1β | Significantly reduced secretion | [4] |

Table 3: Effect of Rev-Erb Agonists on Macrophage Polarization

| Agonist | Concentration | Cell Type | Effect | Marker Genes | Reference |

| This compound | 10 µM | Mouse BMDM | Reduced M1 polarization | iNos, Tnfα, Il-6, Il-1β, Mcp-1 | [8] |

| This compound | 10 µM | Mouse BMDM | Increased M2 polarization | Ym1, Ym2, Mr | [8] |

| This compound | Not Specified | Differentiated U937 cells | Reduced LPS-induced M1 polarization | CD86 | [9] |

| This compound | Not Specified | Differentiated U937 cells | Increased M2 polarization | CD163, CD206, CD209 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the influence of Rev-Erb agonists on inflammatory pathways.

Cell Culture and Inflammatory Stimulation

This protocol describes the culture of macrophage-like cells and their stimulation to induce an inflammatory response.

Materials:

-

THP-1 or RAW 264.7 cell line

-

RPMI-1640 or DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

Rev-Erb agonist (e.g., this compound)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Culture: Culture THP-1 or RAW 264.7 cells in RPMI-1640 or DMEM, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (for THP-1 cells): Seed THP-1 monocytes in culture plates and differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

-

Agonist Pre-treatment: Pre-treat the cells with the desired concentration of Rev-Erb agonist (or DMSO as a vehicle control) for a specified period (e.g., 2-24 hours).

-

Inflammatory Stimulation: Add LPS to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL and incubate for a specified duration (e.g., 4-24 hours) to induce an inflammatory response.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.

Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying the gene expression of inflammatory markers.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for target genes (e.g., NLRP3, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA template.

-

qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details the measurement of secreted cytokine concentrations in cell culture supernatants.

Materials:

-

ELISA kit for the specific cytokine of interest (e.g., human IL-1β, mouse TNF-α)

-

Cell culture supernatants

-

Wash buffer

-

Assay diluent

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C. Wash the plate multiple times with wash buffer.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash the plate.

-

Sample and Standard Incubation: Add standards of known concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature. Wash the plate.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature. Wash the plate.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark. Wash the plate.

-

Substrate Development: Add TMB substrate and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the samples.

Western Blotting for NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB signaling pathway.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again multiple times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Rev-Erb agonists represent a compelling class of anti-inflammatory agents with the potential to treat a wide range of diseases. Their ability to directly repress the transcription of key inflammatory mediators through the modulation of the NF-κB and NLRP3 inflammasome pathways provides a robust mechanism for their therapeutic efficacy. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting Rev-Erb in inflammatory conditions. Future investigations should focus on the development of next-generation agonists with improved pharmacokinetic and safety profiles to facilitate their translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia [frontiersin.org]

- 7. Rev-erbα: The circadian guardian against NLRP3-driven liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of atherosclerosis by synthetic REV-ERB agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activation of rev-erbα suppresses LPS-induced macrophage M1 polarization and prevents pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

SR9009's Effect on Fat-Storing Cells and Adipogenesis: A Technical Whitepaper

Abstract: Obesity and related metabolic disorders represent a significant global health challenge, driving research into the fundamental mechanisms of energy homeostasis. Adipogenesis, the process of forming mature fat-storing cells (adipocytes) from precursor cells, is a key process in the expansion of adipose tissue. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) have emerged as critical regulators linking the circadian clock to metabolic pathways, including lipid and glucose metabolism. SR9009, a potent and specific synthetic REV-ERB agonist, provides a powerful chemical tool to probe these functions. This document provides an in-depth technical overview of the current understanding of this compound's effects on adipogenesis and adipocyte function, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action: REV-ERB Agonism

This compound exerts its biological effects by binding to and activating the REV-ERB nuclear receptors.[1] REV-ERBs are transcriptional repressors that play a pivotal role in the core circadian clock machinery and in the regulation of metabolic gene networks.[2] The primary ligand for REV-ERBs is heme, a molecule involved in cellular respiration.[3] As a synthetic agonist, this compound mimics the action of heme, enhancing the repressive activity of REV-ERB.

Upon activation by this compound, REV-ERB binds to specific DNA sequences known as REV-ERB response elements (RevREs) or ROR response elements (ROREs) in the promoter regions of target genes.[3] This binding recruits co-repressor complexes, such as the one containing Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), leading to chromatin condensation and suppression of gene transcription.[3]

A primary target of REV-ERB is the Bmal1 gene, a master activator of the circadian clock.[4] By repressing Bmal1, this compound can modulate circadian rhythms.[2] Crucially, REV-ERBs also directly regulate a suite of genes involved in adipogenesis, lipogenesis, and glucose metabolism, forming the basis of this compound's effects on fat-storing cells.[2][3]

Effects on Adipogenesis and Adipocyte Function

Adipogenesis is the developmental process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This process is governed by a complex transcriptional cascade, with Peroxisome Proliferator-Activated Receptor γ (PPARγ) acting as the master regulator.[5][6]

In Vitro Evidence

Studies using preadipocyte cell lines, such as murine 3T3-L1 cells, have demonstrated that this compound directly inhibits adipogenesis.[7][8] This inhibition is characterized by a reduction in the accumulation of intracellular lipids and a decreased expression of key adipogenic marker genes.

Table 1: Summary of In Vitro Effects of this compound on Adipogenesis

| Cell Line | This compound Concentration | Observed Effect | Key Findings | Reference |

| 3T3-L1 | Not specified | Inhibition of adipogenesis | This compound treatment led to reduced fat accumulation. | [7][8] |

| HepG2 | IC50 = 710 nM | Suppression of BMAL1 mRNA | Demonstrates potent REV-ERB-dependent gene repression. | [2] |

| HEK293 | IC50 = 670 nM (REV-ERBα)IC50 = 800 nM (REV-ERBβ) | Repressor Activity | Potent and efficacious suppression of transcription in reporter assays. | [2][9] |

Notably, one study found that while this compound inhibited adipogenesis, it did not restore the expression of Pparγ in an in vivo model of circadian disruption, suggesting its inhibitory effects may occur downstream or independent of direct Pparγ regulation in certain contexts.[7][8]

In Vivo Evidence

Animal models have consistently shown that systemic administration of this compound leads to a reduction in fat mass and an improvement in metabolic parameters. These effects are attributed to the compound's influence on adipose tissue, liver, and skeletal muscle.[2][10] In white adipose tissue (WAT), this compound treatment results in decreased expression of genes involved in triglyceride synthesis and storage.[2][10]

Table 2: Summary of In Vivo Metabolic Effects of this compound in Mice

| Mouse Model | This compound Dosage | Duration | Key Outcomes in Adiposity and Lipids | Reference |

| Diet-Induced Obese (C57BL/6) | 100 mg/kg, i.p., b.i.d. | 30 days | 60% more weight loss vs. vehicle; decreased fat mass; ↓12% plasma TGs; ↓47% plasma cholesterol; ↓23% plasma NEFA. | [2][10] |

| Lean (C57BL/6) | 100 mg/kg, i.p., b.i.d. | 10 days | Decreased plasma TGs and cholesterol. | [2] |

| Genetically Obese (ob/ob) | 100 mg/kg, i.p., b.i.d. | 12 days | Suppressed weight gain. | [2][10] |

| Constant Light-Exposed (Circadian Disruption) | 10 mg/kg, daily | 8 weeks | Reduced weight gain and white fat mass. | [7][8] |

These findings indicate that pharmacological activation of REV-ERB by this compound leads to a net catabolic state in adipose tissue, characterized by reduced lipogenesis and decreased fat storage.

Experimental Protocols

Reproducing the findings related to this compound requires standardized and well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro Preadipocyte Differentiation Assay

This protocol outlines the differentiation of 3T3-L1 preadipocytes and treatment with this compound to assess its impact on adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (MDI): DMEM/10% FBS supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Formalin (10%)

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Seeding: Seed 3T3-L1 cells in 6-well plates at a density that allows them to reach confluence in 2-3 days. Culture in GM at 37°C, 5% CO₂.

-

Growth to Confluence: Grow cells for an additional 48 hours post-confluence.

-

Initiation of Differentiation (Day 0): Aspirate GM and replace with MDI medium. Add this compound to treatment wells (e.g., 1-20 µM) and an equivalent volume of DMSO to control wells.

-

Medium Change (Day 2): Aspirate medium and replace with DMEM/10% FBS containing only insulin (10 µg/mL), plus this compound or vehicle.

-

Maintenance (Day 4 onwards): Aspirate medium and replace with fresh GM (DMEM/10% FBS) plus this compound or vehicle every two days.

-

Harvesting (Day 8-10): Once mature, lipid-filled adipocytes are visible, proceed to analysis.

Oil Red O Staining and Quantification

This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

Procedure:

-

Fixation: Wash cells gently with PBS, then fix with 10% formalin for 1 hour at room temperature.

-

Washing: Wash fixed cells twice with distilled water.

-

Staining: Add Oil Red O working solution to each well and incubate for 1 hour at room temperature.

-

Final Wash: Aspirate the stain and wash plates 3-4 times with distilled water until the water runs clear.

-

Imaging: Visualize and capture images using a microscope.

-

Quantification: To quantify lipid accumulation, add 100% isopropanol to each well and incubate for 15 minutes on a shaker to elute the stain. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

Gene Expression Analysis by qPCR

This protocol is used to measure the mRNA levels of key adipogenic and lipogenic genes.

Procedure:

-

RNA Extraction: On Day 8 of differentiation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green master mix and primers for target genes (e.g., Pparg, Cebpa, Fabp4, Srebf1) and a housekeeping gene for normalization (e.g., Actb, Gapdh).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound, as a specific REV-ERB agonist, potently inhibits the differentiation of preadipocytes into mature fat-storing cells and reduces lipogenesis in vivo.[2][7] Its mechanism is rooted in the REV-ERB-mediated transcriptional repression of key genes in both the circadian clock and metabolic networks.[4][10] The quantitative data from both in vitro and in vivo studies consistently support a role for this compound in reducing adiposity and improving related metabolic parameters, such as dyslipidemia.[2]

For drug development professionals, these findings highlight the REV-ERB axis as a promising therapeutic target for metabolic diseases. However, it is important to note that some studies have suggested potential REV-ERB-independent effects of this compound, which warrants further investigation.[11] Future research should focus on elucidating the full spectrum of this compound's targets, optimizing the therapeutic window, and developing next-generation REV-ERB modulators with enhanced tissue specificity and safety profiles for the potential treatment of obesity and type 2 diabetes.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. REV-ERBα Agonist this compound Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eagleresearchlabs.co.uk [eagleresearchlabs.co.uk]

- 5. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic low-dose REV-ERBs agonist this compound mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. REV-ERB Agonist II, this compound [sigmaaldrich.com]

- 10. This compound decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]

- 11. This compound has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SR9009 In Vitro Assay Protocols for Primary Cell Cultures: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9009 is a synthetic Rev-Erbα/β agonist that has garnered significant interest in metabolic and circadian rhythm research. As a potent and specific ligand for the nuclear receptors Rev-Erbα and Rev-Erbβ, this compound provides a powerful tool to investigate the roles of these key regulators of the circadian clock and metabolism in various physiological and pathophysiological processes. These application notes provide detailed protocols for in vitro assays using this compound in primary cell cultures, a crucial step in understanding its cellular and molecular mechanisms in a more physiologically relevant context than immortalized cell lines.

The Rev-Erb nuclear receptors are integral components of the core circadian clock, acting as transcriptional repressors of key clock genes such as Bmal1 and Clock.[1][2] Beyond its role in chronobiology, Rev-Erb is a critical link between the circadian clock and metabolic pathways, including lipid and glucose metabolism, mitochondrial biogenesis, and inflammation.[3][4] this compound, by activating Rev-Erb, has been shown to modulate these processes in various cell types.

It is important to note that some studies have suggested that this compound may also exert effects independent of Rev-Erbα/β.[5][6][7] Therefore, rigorous experimental design, including appropriate controls, is essential to accurately interpret the results of this compound treatment in primary cell cultures.

These protocols are designed to provide a framework for investigating the effects of this compound on primary hepatocytes, neurons, and macrophages, three cell types where Rev-Erb plays a significant role.

Summary of Quantitative Data

The following table summarizes key quantitative data from in vitro studies of this compound in various cell types. This information can serve as a guide for dose-selection and expected outcomes in primary cell culture experiments.

| Cell Type | Assay | Parameter | Value | Reference |

| Rat Adult Hippocampal Progenitor Cells | Neurite Outgrowth | Enhancement | 0.1 µM | [8][9] |

| Rat Adult Hippocampal Progenitor Cells | Neurite Outgrowth | Suppression | 2.5 µM | [8][9] |

| Human Glioblastoma T98G Cells | Cell Viability | Significant Reduction | 20 µM (72h) | [10] |

| Small-Cell Lung Cancer (SCLC) Cells (H69) | Cytotoxicity | Dose-dependent | 5-20 µM (48h) | [11] |

| RAW264.7 Macrophages (LPS-stimulated) | IL-6 and TNF-α Production | Downregulation | 10 µM | [10] |

| Mouse Hepatocytes (in vivo treatment) | Gene Expression (Dbp) | Repression | 100 mg/kg | [12] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: this compound Treatment of Primary Hepatocytes for Gene Expression Analysis

Objective: To determine the effect of this compound on the expression of Rev-Erb target genes in primary hepatocytes.

Materials:

-

Primary hepatocytes (e.g., from mouse or rat)

-

Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

-

Collagen-coated culture plates

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

RNA isolation kit

-

qRT-PCR reagents and primers for target genes (e.g., Dbp, Bmal1, Per2) and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Cell Seeding:

-

Isolate primary hepatocytes using a standard collagenase perfusion method.

-

Plate hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 cells per well.

-

Allow cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in hepatocyte culture medium to achieve final concentrations ranging from 1 µM to 10 µM.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for a specified time course (e.g., 6, 12, and 24 hours).

-

-

RNA Isolation and qRT-PCR:

-

At each time point, aspirate the medium and lyse the cells directly in the well using the lysis buffer from the RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Synthesize cDNA and perform qRT-PCR to analyze the relative expression of target genes. Normalize the expression to the housekeeping gene.

-

Protocol 2: this compound Treatment of Primary Neurons for Neurite Outgrowth Assessment

Objective: To evaluate the concentration-dependent effects of this compound on neurite outgrowth in primary neurons.

Materials:

-

Primary neurons (e.g., hippocampal or cortical neurons from embryonic rodents)

-

Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)

-

Poly-D-lysine or Poly-L-ornithine and laminin-coated culture plates or coverslips

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Microscope with fluorescence imaging capabilities

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Seeding:

-

Isolate primary neurons from the desired brain region.

-

Plate neurons on coated 24-well plates or coverslips at a density of 5 x 10^4 cells per well.

-

Culture the neurons for 24-48 hours to allow for initial attachment and neurite extension.

-

-

This compound Treatment:

-

Prepare this compound dilutions in neuronal culture medium to final concentrations ranging from 0.01 µM to 5 µM.

-

Include a vehicle control.

-

Carefully replace half of the medium in each well with the medium containing this compound or vehicle.

-

Incubate for 48-72 hours.

-

-

Immunofluorescence and Imaging:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mount the coverslips with mounting medium containing DAPI.

-

Capture images using a fluorescence microscope.

-

-

Neurite Outgrowth Analysis:

-

Use image analysis software to quantify neurite length and branching per neuron.

-

Protocol 3: this compound Treatment of Primary Macrophages for Cytokine Production Analysis

Objective: To investigate the effect of this compound on pro-inflammatory cytokine production in activated primary macrophages.

Materials:

-

Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages)

-

Macrophage culture medium (e.g., DMEM with 10% FBS and M-CSF)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding:

-

Isolate and differentiate primary macrophages.

-

Plate macrophages in a 48-well plate at a density of 2 x 10^5 cells per well.

-

Allow the cells to adhere overnight.

-

-

This compound Pre-treatment and Activation:

-

Pre-treat the cells with this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle for 2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours in the continued presence of this compound or vehicle.

-

-

Cytokine Analysis:

-

Collect the cell culture supernatants.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations.

-

Conclusion

References

- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]

- 2. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Rev-ErbA beta - Wikipedia [en.wikipedia.org]

- 5. This compound has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. REV-ERB Agonist this compound Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. REV-ERB Agonist this compound Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: SR9009 Preparation and Solubility for Research

Introduction